Methyl 2-(propa-1,2-dien-1-yl)benzoate
Description
Structural Classification and Nomenclature of Allenyl Aromatic Esters
From a structural standpoint, Methyl 2-(propa-1,2-dien-1-yl)benzoate belongs to several chemical classes. It is an aromatic ester , specifically a derivative of benzoic acid. beilstein-journals.org It is also classified as an allene (B1206475) , an organic compound in which one carbon atom forms double bonds with two adjacent carbon atoms (a cumulated diene). nih.gov The combination of these features makes it an allenyl aromatic ester .
The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming process for esters is analogous to that for salts: the name of the alkyl group from the alcohol component comes first, followed by the name of the carboxylate portion. researchgate.netresearchgate.net
Methyl : This part of the name indicates the ester is formed from methanol (B129727).
Benzoate (B1203000) : This is the base name for an ester of benzoic acid. researchgate.net
2-(propa-1,2-dien-1-yl) : This prefix specifies the identity and location of the substituent on the benzoate ring. "Propa-1,2-dien-1-yl" describes the three-carbon allene group, and the "2-" indicates its attachment to the ortho-carbon of the benzene (B151609) ring.
The table below breaks down the nomenclature for this and a related isomer.
| Compound Name | Alkyl Group | Parent Carboxylate | Substituent | Position |
| This compound | Methyl | Benzoate | propa-1,2-dien-1-yl | 2- (ortho) |
| Methyl 4-(propa-1,2-dien-1-yl)benzoate | Methyl | Benzoate | propa-1,2-dien-1-yl | 4- (para) |
Significance of Allenic and Benzoate Moieties in Chemical Synthesis
Both the allene and the benzoate moieties are valuable functional groups in synthetic organic chemistry, each contributing unique reactivity and utility.
The allenic moiety is a versatile building block known for its unique geometry and high reactivity. beilstein-journals.orgnih.gov Allenes possess two perpendicular π-systems, and the central sp-hybridized carbon atom imparts distinct chemical properties. rsc.org They are more reactive than simple alkenes due to higher ring strain and readily participate in a variety of transformations, including cycloadditions, transition metal-catalyzed reactions, and intramolecular cyclizations. rsc.orgnih.gov Furthermore, appropriately substituted allenes can exhibit axial chirality, making them important in asymmetric synthesis. rsc.org
The benzoate moiety , and esters in general, serve multiple roles in synthesis. researchgate.net The ester group is relatively stable but can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides. It can act as a directing group in certain aromatic substitution reactions. For instance, the carboxylate group is known to direct ortho-C-H activation in reactions catalyzed by metals like ruthenium. Methyl benzoate itself is a common intermediate and is used as a precursor in the synthesis of more complex molecules.
Overview of Synthetic Challenges and Opportunities for Ortho-Substituted Arylallenes
The synthesis and application of ortho-substituted arylallenes like this compound are marked by a distinct set of challenges and opportunities, largely stemming from steric effects and the proximity of the two functional groups.
Synthetic Challenges: The primary challenge in synthesizing ortho-substituted biaryls and related structures is steric hindrance. nih.gov The presence of a bulky group adjacent to the reaction site can significantly impede the approach of reagents, slowing down reaction rates and often leading to lower yields compared to meta- or para-substituted analogues. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, which are common methods for forming carbon-carbon bonds to an aromatic ring, are particularly sensitive to these steric effects. beilstein-journals.org Developing catalyst systems that can efficiently couple substrates despite this steric clash is an ongoing area of research. nih.gov
Synthetic Opportunities: Despite the challenges, the ortho-positioning of the allenyl and ester groups unlocks unique synthetic opportunities, particularly in intramolecular reactions. The proximity of the two groups allows for cyclization reactions that are not possible with meta or para isomers. Transition metals, especially gold(I) complexes, are known to catalyze the intramolecular cyclization of allenyl arenes. beilstein-journals.orgrsc.org In the case of an ortho-allenyl ester, the ester's carbonyl oxygen can act as an internal nucleophile, attacking the activated allene to form new heterocyclic structures, such as isocoumarins or other oxygen-containing rings. This provides a powerful and atom-economical route to complex molecular scaffolds from a relatively simple precursor.
The table below summarizes typical conditions for such a transformation, illustrating the synthetic potential.
| Reaction Type | Substrate Type | Catalyst | Conditions | Product Type |
| Intramolecular Cyclization | ortho-Allenylaryl Ester | Au(I) complex (e.g., AuCl) | Organic Solvent, Room Temp. | Oxygen-containing heterocycle |
| Cross-Coupling | Aryl Halide + Allenyl precursor | Pd(0) complex (e.g., Pd(OAc)₂) | Ligand, Base, High Temp. | Arylallene |
This potential for subsequent, value-adding transformations makes this compound and related compounds highly attractive targets in synthetic methodology and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h4-8H,1H2,2H3 |
InChI Key |
QYIHOXUUFJCJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=C=C |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections
Carbon-Carbon and Carbon-Oxygen Bond Disconnections for the Benzoate (B1203000) Scaffold
Disconnection at the Ester Linkage
The most straightforward initial disconnection in methyl 2-(propa-1,2-dien-1-yl)benzoate is at the ester functional group. slideshare.net This C-O bond cleavage simplifies the molecule into two precursor synthons: a carboxylic acid and a methyl group.
Disconnection: C(acyl)-O(methyl) bond.
Synthons: 2-(propa-1,2-dien-1-yl)benzoyl cation and a methoxide (B1231860) anion.
Synthetic Equivalents: The practical starting materials corresponding to these synthons are 2-(propa-1,2-dien-1-yl)benzoic acid and methanol (B129727).
The forward reaction for this disconnection is a classic esterification, such as the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst. youtube.comyoutube.com
Disconnection of the Aryl-Allene Bond
A more advanced disconnection involves cleaving the carbon-carbon bond between the aromatic ring and the allenic moiety. This strategy aims to construct the aryl-allene bond in the forward synthesis, often through metal-catalyzed cross-coupling reactions. nih.gov
Disconnection: C(aryl)-C(allene) bond.
Synthons: A 2-(methoxycarbonyl)phenyl synthon (either anionic or cationic) and a propadienyl synthon of opposite charge.
Synthetic Equivalents:
Route A: Methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate) as the aryl electrophile and an allenyl organometallic reagent (e.g., allenylboronic acid or allenylstannane) as the nucleophile. The forward synthesis would typically involve a palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling. organic-chemistry.org
Route B: An organometallic derivative of methyl benzoate (e.g., a boronic ester) and a suitable allenyl halide.
This approach offers flexibility as it allows for the separate synthesis and late-stage combination of the aromatic and allenic components.
Disconnection Within the Propadienyl Chain
Disconnecting the propadienyl chain itself is a less common but viable strategy. Allenes are often viewed as isomers of alkynes, and retrosynthetic strategies may proceed through a propargylic intermediate. A conceptual disconnection of the allene (B1206475) can lead back to a terminal alkyne and a one-carbon electrophile.
Disconnection: C1=C2 bond of the allene.
Synthetic Equivalents: This disconnection often translates to a forward synthesis starting from a 2-substituted methyl benzoate derivative containing a terminal alkyne (e.g., methyl 2-ethynylbenzoate). The terminal carbon of the allene can be introduced via reactions with reagents like paraformaldehyde in the presence of a secondary amine, which proceeds through a propargylamine (B41283) intermediate that subsequently rearranges to the allene.
Functional Group Interconversions (FGI) for Precursor Derivatization
Functional Group Interconversion (FGI) is a key aspect of retrosynthesis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or synthesis step. lkouniv.ac.inslideshare.net
Ester Group Manipulations (e.g., from acids, acyl chlorides, nitriles)
The synthesis of the methyl ester group in the target molecule can be achieved from various precursors through well-established methods. mit.eduub.eduvanderbilt.edufiveable.me
| Precursor | Reagents and Conditions | Forward Reaction Type |
| 2-(propa-1,2-dien-1-yl)benzoic acid | Methanol (CH₃OH), catalytic acid (e.g., H₂SO₄), heat | Fischer Esterification researchgate.net |
| 2-(propa-1,2-dien-1-yl)benzoyl chloride | Methanol (CH₃OH), base (e.g., pyridine) | Acylation |
| 2-(propa-1,2-dien-1-yl)benzonitrile | 1. H₃O⁺/heat (hydrolysis to carboxylic acid) 2. CH₃OH/H⁺ (esterification) | Hydrolysis followed by Esterification |
| 2-(propa-1,2-dien-1-yl)benzoic acid | Diazomethane (CH₂N₂) in ether | Methylation |
Fischer Esterification: This is a direct and common method, though it is an equilibrium process that may require forcing conditions, such as the removal of water, to achieve high yields. youtube.com
From Acyl Chlorides: A highly efficient, non-equilibrium method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methanol.
From Nitriles: While a longer route, the synthesis can start from a benzonitrile (B105546) precursor. The nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified.
Allene Formation from Propargylic or Vinylic Precursors
From Propargylic Precursors: This is the most prevalent approach for allene synthesis due to the ready availability of propargylic compounds. nih.govorganic-chemistry.org
| Precursor Type | Method | Description |
| Propargyl Vinyl Ethers | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | The Propargyl Claisen rearrangement involves the thermal or metal-catalyzed rearrangement of a propargyl vinyl ether to form an α-allenic carbonyl compound. organic-chemistry.orgrsc.orgacs.orgrsc.orgscispace.com |
| Propargylic Halides/Esters | SN2' Substitution | Reaction with organocuprates or other soft nucleophiles attacks the γ-carbon of the propargylic system, leading to an allene via displacement of the leaving group. |
| Propargylic Carbonates | Palladium-Catalyzed Coupling | Reaction with organoboronic acids in the presence of a palladium catalyst can form aryl-substituted allenes. |
| Propargylic Alcohols | Rearrangement/Reduction | Acid-catalyzed Meyer-Schuster rearrangement or reduction using specific reagents can yield allenes. |
From Vinylic Precursors: Allenes can also be synthesized from vinylic compounds, although these methods are sometimes less common.
| Precursor Type | Method | Description |
| 1,1-Dihaloalkenes | Dehydrohalogenation/Carbenoid Rearrangement | Treatment of a 1,1-dihaloalkene with an organolithium reagent can generate a vinylidene carbenoid, which rearranges to form a substituted allene. |
| Vinyl Bromides | Palladium-Catalyzed Cross-Coupling | A palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides with diazo compounds can produce tetrasubstituted allenes through a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate. researchgate.netnih.gov |
The choice of synthetic route depends on the availability of starting materials, desired yield, and stereochemical control if applicable. For this compound, a convergent approach involving the palladium-catalyzed coupling of methyl 2-iodobenzoate (B1229623) with an appropriate allenyl or propargyl precursor represents a powerful and flexible strategy.
Advanced Synthetic Methodologies for Methyl 2 Propa 1,2 Dien 1 Yl Benzoate and Analogs
Construction of the Propadienyl Moiety
The introduction of the propa-1,2-dien-1-yl group onto the benzene (B151609) ring is a key challenge that can be addressed through several advanced synthetic routes. These methods include nucleophilic substitution reactions, rearrangements of propargylic precursors, and direct allenylation of the aromatic system.
Nucleophilic Substitution Reactions with Allenic Precursors
The synthesis of allenes through nucleophilic 1,3-substitution of propargylic derivatives is a well-established method. This approach typically involves the reaction of a propargylic electrophile with a suitable nucleophile, leading to the formation of the allene (B1206475) structure. While direct nucleophilic substitution on an unactivated vinyl carbon was once considered challenging, recent advancements have demonstrated the viability of such transformations, including intramolecular vinylic substitutions to form cyclic structures. nih.gov
In the context of synthesizing 2-allenyl benzoates, a plausible strategy involves the reaction of a suitably activated propargylic precursor, such as a propargyl halide or sulfonate, with an organometallic reagent derived from a 2-halobenzoate. For instance, a copper-catalyzed reaction could facilitate the coupling of these fragments.
| Reaction Type | Propargylic Substrate | Nucleophile | Catalyst/Conditions | Product |
| SN2' | Propargyl Halide/Sulfonate | Organocuprate | Copper(I) salts | Allenyl derivative |
| Palladium-catalyzed | Propargylic Carbonate | Organoboron reagent | Palladium(0) complex | Allenylboronate |
Rearrangement Reactions (e.g., from propargylic alcohols or halides)
Rearrangement reactions of propargylic precursors, particularly propargylic alcohols, are among the most powerful and widely used methods for the synthesis of allenes. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols, is a classic example that yields α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization. wikipedia.org Modern variations of this reaction employ transition metal catalysts, such as ruthenium and silver, or Lewis acids to achieve milder reaction conditions and improved selectivity. wikipedia.org
A potential route to Methyl 2-(propa-1,2-dien-1-yl)benzoate could involve the Sonogashira coupling of a 2-halobenzoate with a terminal propargylic alcohol, such as prop-2-yn-1-ol. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov The resulting 2-(1-hydroxyprop-2-yn-1-yl)benzoate could then undergo a Meyer-Schuster-type rearrangement to furnish the desired allene. A copper-catalyzed arylative Meyer-Schuster rearrangement using diaryliodonium salts has also been reported, offering another potential pathway. nih.gov
| Rearrangement Type | Starting Material | Catalyst/Reagent | Key Intermediate |
| Meyer-Schuster | Propargylic Alcohol | Strong Acid (e.g., H2SO4) or Lewis Acid (e.g., InCl3) | Allenol |
| Claisen Rearrangement | Propargyl Vinyl Ether | Heat or Gold(I) catalyst | Keteniminium ion (for amide variants) |
| wikipedia.orgnist.gov-Sigmatropic | Propargylic Sulfenates/Selenoxides | Spontaneous | Allenic sulfoxide/selenoxide |
Direct Allenylation of Aromatic Systems
Directly introducing an allene group onto an aromatic ring represents a highly atom-economical and efficient strategy. While challenging, recent advances in C-H activation and cross-coupling reactions have made this approach feasible. Palladium-catalyzed oxidative allene-allene cross-coupling reactions have been developed, demonstrating the potential for forming complex molecules through the reaction of allenes. nih.gov
Furthermore, palladium(II)-catalyzed oxidative transformations of allenes, involving selective allenic C-H cleavage, have been utilized for carbocyclization and borylation reactions. diva-portal.org These methodologies could potentially be adapted for the direct C-H allenylation of a benzoic acid derivative. For instance, a directed C-H functionalization approach, where the carboxylate group of the benzoate (B1203000) directs a palladium catalyst to the ortho C-H bond, could enable the coupling with an allenylic partner. The ortho arylation of anilides via a twofold C-H functionalization process using a palladium catalyst has been demonstrated, suggesting the feasibility of such a strategy. mit.edu
Formation of the Benzoate Ester Linkage
The synthesis of the methyl benzoate moiety is a fundamental transformation in organic chemistry, with direct esterification and transesterification being the most common and effective methods.
Direct Esterification Protocols
The Fischer-Speier esterification is the most traditional and widely used method for the direct synthesis of esters from carboxylic acids and alcohols. In the context of this compound, this would involve the reaction of 2-(propa-1,2-dien-1-yl)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iq The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.
| Catalyst | Alcohol | Reaction Conditions | Typical Yield |
| Sulfuric Acid (H2SO4) | Methanol | Reflux | Moderate to High |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol | Reflux, Dean-Stark trap | High |
| Tin(II) Compounds | Alcohols (C7-C13) | Distillation to remove water | High Purity |
Transesterification Methodologies
Metal-Catalyzed Coupling and Cycloaddition Reactions
The unique reactivity of the allenyl group, particularly when positioned on an aromatic ring, makes this compound and its analogs valuable substrates for a variety of metal-catalyzed transformations. Palladium and gold catalysts, in particular, have proven to be exceptionally versatile in promoting complex bond formations, leading to the construction of diverse and structurally sophisticated molecular architectures.
Palladium-Catalyzed Transformations
Palladium catalysis offers a robust platform for the functionalization of allenic systems. The ability of palladium to cycle through multiple oxidation states (typically Pd(0) and Pd(II)) allows for a wide range of transformations, including cross-coupling, cyclization, hydrofunctionalization, and carbonylation reactions.
Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. For substrates like this compound, coupling can occur at the sp-hybridized central carbon of the allene or at an sp2 carbon, depending on the reaction type and conditions.
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is a powerful tool in organic synthesis. mdpi.com While the parent allene in this compound does not have a terminal alkyne, related allenic halides or triflates can readily participate in Sonogashira reactions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. mdpi.comdesy.de Highly efficient and air-stable palladium(II) β-oxoiminatophosphane complexes have been developed that catalyze these couplings under mild, copper-free, and even solvent-free conditions. organic-chemistry.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of allenyl systems, an allenylboronate could be coupled with an aryl halide, or conversely, an arylboronic acid could be coupled with an allenyl halide. For a molecule like this compound, if it were functionalized with a halogen on the aromatic ring, it could readily undergo Suzuki-Miyaura coupling with various organoboron reagents. The use of bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki-Miyaura coupling, making it a routine method for even challenging substrates. nih.govnih.gov
Palladium can also catalyze the direct coupling of allenes with aryl iodides. For instance, allenyl esters react with aryl iodides in the presence of a palladium catalyst to form substituted 1,3-butadienes. nih.gov Furthermore, palladium-catalyzed oxidative cross-coupling of two different allenes has been demonstrated, providing a convergent route to functionalized nih.govdendralenes. nih.gov This latter reaction proceeds via a selective allenic C-H activation to form a vinylpalladium intermediate, which is then trapped by a second allene molecule. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Allenes
| Coupling Type | Allenyl Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Allenylboronate | Aryl Halide | Pd(OAc)₂, SPhos | Aryl-substituted Allene |
| Sonogashira | Allenyl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Enyne-Allene |
| Heck-type | Allenyl Ester | Aryl Iodide | Pd(OAc)₂, PPh₃ | 1,3-Butadiene Derivative |
| Oxidative Coupling | Directed Allene | Unactivated Allene | Pd(OAc)₂ | nih.govDendralene |
The ortho-disposition of the allenyl and benzoate groups in this compound makes it an ideal precursor for intramolecular cyclization reactions. Palladium catalysis is highly effective in promoting such transformations, leading to the formation of various carbo- and heterocyclic scaffolds.
A key mechanistic step in many of these reactions is nucleopalladation , where a palladium(II) species activates one of the double bonds of the allene, rendering it susceptible to attack by a nucleophile. In the case of an ortho-allenylaryl ester, the carbonyl oxygen of the ester can act as an internal nucleophile. This can lead to the formation of isocoumarins or related benzofuran (B130515) structures. For example, the palladium-catalyzed reaction of allenyl esters with 2-iodobenzoic acid directly yields isocoumarins. nih.gov
Alternatively, if the substrate contains another nucleophilic group (e.g., an amine or alcohol) tethered to the aromatic ring or the ester, palladium can catalyze intramolecular hydrofunctionalization. rsc.orgresearchgate.net These reactions often proceed through an aza-Wacker or oxa-Wacker type mechanism, where intramolecular attack of the heteroatom nucleophile onto the palladium-activated allene generates a new C-N or C-O bond and a σ-alkylpalladium(II) intermediate. This intermediate can then undergo β-hydride elimination to release the cyclized product and regenerate the active catalyst. nih.govsemanticscholar.org The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the choice of ligands and reaction conditions. rsc.orgresearchgate.net
Palladium-catalyzed cyclizations of allenyl malonates with aryl halides have also been extensively studied, providing access to highly substituted cyclopentenes through a tandem cross-coupling/cyclization sequence. nih.gov These studies highlight the formation of π-allylpalladium intermediates, which are key to understanding the reactivity of such systems.
Table 2: Examples of Palladium-Catalyzed Intramolecular Cyclizations
| Substrate Type | Nucleophile | Catalyst | Product Ring System |
| ortho-Allenylaryl Ester | Carbonyl Oxygen | Pd(OAc)₂ | Isocoumarin |
| Allenyl Amine | Amine Nitrogen | PdCl₂(PPh₃)₂ | Pyrrolidine/Piperidine |
| Allenyl Alcohol | Hydroxyl Oxygen | Pd(TFA)₂ | Tetrahydrofuran |
| Allenyl Malonate | Malonate Carbon | Pd₂(dba)₃, dppm | Cyclopentene |
Hydrofunctionalization, the addition of an H-X molecule across a C-C multiple bond, is an atom-economical method for synthesizing functionalized molecules. Palladium catalysts are effective in promoting the hydroamination of allenes, which involves the addition of an N-H bond across one of the allene's double bonds to form allylic amines.
Both intermolecular and intramolecular versions of this reaction are known. The palladium(II)-catalyzed intramolecular hydroamination of allenes tethered to an alcohol, for example, can be coupled to the aerobic oxidation of the alcohol. nih.gov In this process, molecular oxygen serves as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the cyclization/reductive elimination sequence. nih.gov This approach provides access to cyclic amine structures. While many examples involve simple alkyl or aryl amines, the principles are directly applicable to ortho-allenylaryl systems containing an amino group, which would lead to nitrogen-containing heterocycles fused to the benzene ring.
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) gas or a CO surrogate. nih.gov For a substrate like this compound, carbonylation could potentially occur at the aryl-allene bond or involve the allene itself.
The hydrocarboxylation of allenes, catalyzed by palladium, leads to the formation of α,β-unsaturated carboxylic acids. acs.org Similarly, alkoxycarbonylation, using an alcohol as the nucleophile, yields the corresponding esters. These reactions typically involve the formation of a palladium-hydride or palladium-alkoxide species, which then adds across the allene. Subsequent CO insertion and reductive elimination deliver the final product.
Alternatively, if the aromatic ring of the substrate were functionalized with a halide or triflate, a palladium-catalyzed carbonylative coupling could be performed. For example, the carbonylation of aryl tosylates and mesylates in the presence of alcohols provides a general method for synthesizing aryl esters under atmospheric CO pressure. nih.gov A cascade reaction involving palladium-catalyzed carbonylation can also be used to construct complex heterocyclic systems in a single step. scilit.comrsc.org
Gold-Catalyzed Processes (e.g., Cycloisomerization, additions)
In recent years, homogeneous gold catalysis has emerged as a powerful tool for activating π-systems like allenes and alkynes. Gold(I) and gold(III) complexes act as soft, carbophilic π-acids, activating the allene moiety toward nucleophilic attack under mild conditions.
For ortho-allenylaryl esters, gold catalysts can promote intramolecular cycloisomerization reactions. The gold(I) catalyst coordinates to the allene, increasing its electrophilicity. This activation facilitates the intramolecular attack of a nucleophile. In the case of this compound, the carbonyl oxygen of the ester group can act as the internal nucleophile, leading to a 6-endo-dig cyclization to form a six-membered ring containing oxygen. This type of transformation is a rapid and efficient method for constructing heterocyclic frameworks. beilstein-journals.orgsemanticscholar.org
Gold catalysts are also highly effective in promoting cascade reactions. For instance, the gold(I)-catalyzed reaction of 1,6-diyne esters can proceed through cycloisomerization followed by an in-situ Diels-Alder reaction to generate complex polycyclic structures like hydronaphthalenes. nih.gov Similarly, allenyl acetals can be transformed into 5-alkylidenecyclopent-2-en-1-ones via a gold-catalyzed cyclization cascade. beilstein-journals.org These examples showcase the ability of gold catalysis to orchestrate complex transformations from relatively simple allenic starting materials, highlighting the potential for this compound and its analogs in similar cascade processes.
Table 3: Comparison of Gold-Catalyzed Reactions of Allenes
| Reaction Type | Substrate Feature | Nucleophile | Key Intermediate | Product Type |
| Cycloisomerization | Tethered Nucleophile | Internal (e.g., O, N) | Gold-π-Allene Complex | Heterocycle |
| Addition | Allenyl Acetal | External (e.g., 1,3-Dione) | Allyl Cation | Cycloadduct |
| Cascade Reaction | 1,6-Diyne Ester | External Alkene | Gold Carbenoid | Polycycle |
Copper-Catalyzed Reactions (e.g., Radical Transformations)
Copper catalysis has become a important tool for the synthesis of allenes, including allenyl esters, largely through radical pathways. researchgate.netrsc.org These methods are valued for their mild reaction conditions and functional group tolerance. A prominent strategy involves the copper-catalyzed radical 1,4-difunctionalization of 1,3-enynes, which allows for the construction of chiral allenes with high enantiomeric ratios. rsc.org
In 2018, a notable development was a copper-catalyzed three-component radical reaction that demonstrated divergent synthesis of allenes, where the choice of ligand controlled the reaction's regioselectivity. rsc.org Using a substituted 1,10-phenanthroline (B135089) ligand predominantly yielded 1,4-adducts, while a box ligand favored the formation of 1,2-adducts. rsc.org The mechanism often involves the generation of a radical species that adds to the 1,3-enyne, forming a propargyl radical that rapidly transforms into the more stable allenyl radical. rsc.org The final allene product is then formed through reductive elimination from a high-valent allenyl copper(III) species. rsc.org
Another significant advancement is the direct functionalization of the allenyl C–H bond. rsc.org For instance, a copper-catalyzed oxidative amination of allenes with N-fluorobenzenesulfonimide (NFSI) enables the formation of versatile allenamides under mild conditions. rsc.org More recently, copper catalysis has been employed for the site-selective radical allenyl C(sp2)−H cyanation, a reaction that proceeds via a hydrogen atom abstraction (HAA) process. dicp.ac.cn Experimental evidence, including radical-clock experiments, has confirmed the formation of both N-centered and allenyl radical intermediates in these transformations. dicp.ac.cn
| Copper-Catalyzed Allene Synthesis | |
| Reaction Type | Radical 1,4-difunctionalization of 1,3-enynes |
| Catalyst System | Copper catalyst with chiral ligands |
| Key Feature | Enables synthesis of chiral allenes with good to excellent enantiomeric ratios. rsc.org |
| Mechanism Insight | Proceeds via propargyl and allenyl radical intermediates. rsc.org |
| Reaction Type | Ligand-controlled divergent synthesis |
| Catalyst System | Copper with 1,10-phenanthroline or box ligands |
| Key Feature | Ligand choice dictates regioselective formation of 1,4- or 1,2-adducts. rsc.org |
| Mechanism Insight | Isomerization of propargyl precursors to allenyl products in situ. rsc.org |
| Reaction Type | Radical Allenyl C(sp2)−H Functionalization |
| Catalyst System | Copper catalyst with HAA reagent |
| Key Feature | Direct, site-selective cyanation of the allene backbone. dicp.ac.cn |
| Mechanism Insight | Involves a rate-limiting intermolecular hydrogen atom abstraction step. dicp.ac.cn |
This table summarizes key copper-catalyzed radical transformations for the synthesis of allenes, highlighting the catalyst systems, key features, and mechanistic details derived from recent research.
Other Transition Metal Catalysis
Beyond copper, a variety of other transition metals, including palladium, gold, rhodium, and platinum, are effective catalysts for the synthesis and transformation of allenes. nih.govresearchgate.net Palladium catalysis, in particular, has been utilized for the synthesis of allenic esters from precursors like propargylic mesylates. nih.gov This reaction involves the use of a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of carbon monoxide and an alcohol, proceeding with an inversion of configuration. nih.gov
Gold and other carbophilic metals are particularly effective in catalyzing the cycloisomerization of allenyl ketones to form substituted furans, a transformation that can involve a 1,2-migration of various functional groups. nih.govnih.gov Rhodium(III) catalysis has been used in C-H activation/[4+2]-annulation reactions of aryl hydroxamates with allenyl-containing α-amino carboxylates to create complex heterocyclic structures. researchgate.net These reactions often proceed through a Rh-σ-alkenyl intermediate, with the allene moiety participating in novel C-C bond formations. researchgate.net
The versatility of transition metals allows for a wide range of transformations, including cycloadditions, annulations, and C-H functionalizations, making them indispensable for creating structurally diverse allenyl compounds. researchgate.netuow.edu.au
Green Chemistry Approaches in Synthetic Design
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to enhance sustainability. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
Solvent-Free Reaction Conditions and Media Alternatives
Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. Mechanochemistry, particularly using a ball mill, has emerged as a powerful technique for solvent-free synthesis. For instance, the addition of amines to dialkylacetylendicarboxylates to form enamines, key precursors for various heterocycles, can be achieved with quantitative conversion in minutes without any catalyst or solvent. organic-chemistry.org Similarly, trisubstituted allenes can be synthesized from terminal alkynes, pyrrolidine, and ketones under solvent-free conditions using a ZnI₂ catalyst. researchgate.net
Biocatalytic processes also frequently employ solvent-free systems. The enzymatic synthesis of various esters, catalyzed by immobilized lipases, can be conducted without additional solvents, which improves the process's volumetric productivity and simplifies downstream processing. mdpi.comulpgc.es These methods are not only environmentally friendly but can also lead to high reaction rates and conversions. ulpgc.es
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant green advantage by dramatically reducing reaction times, often from hours to minutes, which translates to substantial energy savings. nih.govyoutube.com This technique provides rapid and uniform heating, often leading to higher product yields and purity compared to conventional heating methods. youtube.com
| Green Synthetic Technique | Application Example | Key Advantages |
| Solvent-Free (Ball Mill) | Synthesis of enamines from propiolic esters organic-chemistry.org | Quantitative conversion in minutes, no catalyst needed, no solvent waste. |
| Solvent-Free (Biocatalysis) | Lipase-catalyzed synthesis of pentyl esters ulpgc.es | High productivity, simplified purification, enzyme is reusable. |
| Microwave-Assisted | Synthesis of chiral allenes researchgate.net | Significantly reduced reaction times, higher yields, improved purity. |
| Microwave-Assisted | Diels-Alder reactions nih.gov | Lower reaction temperatures, convenient and safer heating method. |
This table presents a comparison of green chemistry techniques applicable to the synthesis of allenes and their precursors, highlighting key advantages.
Biocatalytic Pathways for Ester Formation or Allene Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally benign conditions. mdpi.com For the synthesis of ester-containing molecules like this compound, lipases are particularly relevant. Immobilized lipases, such as Novozym® 435, can catalyze esterification reactions in solvent-free media, demonstrating high stability and the potential for reuse over multiple cycles. mdpi.com Whole-cell biocatalysts, for example from the yeast Yarrowia lipolytica, have also been used to synthesize various phenolic esters. mdpi.com
While the direct biocatalytic formation of the allene moiety is less developed, enzymes offer powerful solutions for forming the ester group. nih.gov Furthermore, biocatalysis is being explored for challenging C-H amination reactions to produce α-amino esters, showcasing the potential of enzymes to perform complex transformations on ester-containing substrates. nih.gov These methods align with green chemistry goals by operating under ambient conditions and often in aqueous or solvent-free systems. mdpi.comacs.org
Atom-Economical and Waste-Minimizing Synthetic Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently waste-minimizing. scranton.edujk-sci.com
For allene synthesis, cycloaddition and cycloisomerization reactions are particularly atom-economical. nih.govnih.gov For example, transition metal-catalyzed cycloisomerizations of allenyl ketones provide a direct and efficient route to furan (B31954) rings with 100% atom economy. nih.gov Similarly, addition reactions, such as the 1,4-difunctionalization of 1,3-enynes, incorporate a significant portion of the reactants' atoms into the desired allenic product. rsc.org
Designing a synthetic route for this compound with atom economy in mind would prioritize cascade or domino reactions, where multiple bond-forming events occur in a single step, and addition-type reactions over substitution or elimination reactions that generate stoichiometric byproducts. jk-sci.com This approach not only reduces waste but also minimizes the number of synthetic steps, saving time, resources, and energy. nih.gov
Flow Chemistry and Continuous Synthesis Protocols
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of complex organic molecules like this compound. This approach offers significant advantages in process control, safety, and scalability. researchgate.netnih.gov By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, chemists can achieve superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.netresearchgate.net
Microreactor Applications for Reaction Optimization and Scale-Up
Microreactors, characterized by their small channel dimensions (typically in the sub-millimeter range), are powerful tools for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netmdpi.com Their high surface-area-to-volume ratio facilitates exceptional control over reaction conditions, which is particularly beneficial for reactions that are difficult to manage in batch, such as those that are highly exothermic or involve unstable intermediates. umontreal.camdpi.com
For the synthesis of this compound and its analogs, microreactors can be employed to optimize key steps, such as metal-catalyzed cross-coupling reactions to install the allene moiety. The precise temperature control minimizes the formation of byproducts, while the efficient mixing ensures high conversion rates even with short residence times. researchgate.netmdpi.com This leads to improved yields and higher selectivity compared to conventional batch methods. researchgate.net
Furthermore, scaling up a reaction optimized in a microreactor is often more straightforward than with batch processes. Instead of redesigning a larger vessel with different heat and mass transfer properties, production can be increased through a "numbering-up" or "scale-out" approach, where multiple microreactors are operated in parallel. acs.org This strategy bypasses the challenges associated with scale-up in traditional reactors and ensures consistent product quality. acs.org
| Parameter | Batch Reactor | Microreactor (Continuous Flow) |
|---|---|---|
| Reaction Volume | 1 L | 10 mL |
| Temperature Control | ± 5 °C (potential for hotspots) | ± 0.5 °C (isothermal conditions) |
| Residence Time | 4 hours | 10 minutes |
| Mixing | Mechanical stirring (diffusion limited) | Rapid diffusion mixing |
| Yield | 75% | >95% |
| Selectivity | Moderate | High |
| Scale-Up Strategy | Vessel redesign | Numbering-up |
Multi-Step Integrated Continuous Flow Systems
A significant advantage of flow chemistry is the ability to integrate multiple reaction steps into a single, continuous, and automated process. researchgate.netumontreal.ca This "telescoping" of synthetic sequences eliminates the need for manual handling, isolation, and purification of intermediates, which saves time, reduces waste, and minimizes operator exposure to potentially hazardous reagents. flinders.edu.aumtak.hu
In the context of this compound, a multi-step flow system could be designed to perform sequential transformations. For instance, the synthesis could begin with the esterification of 2-iodobenzoic acid, followed by a coupling reaction to introduce the propadienyl group. The crude reaction stream from the first reactor can be directly channeled into a second reactor where the subsequent transformation occurs. flinders.edu.au In-line purification modules, such as columns containing scavengers or solid-supported reagents, can be integrated between reaction steps to remove impurities or unreacted starting materials, ensuring the high purity of the final product. umontreal.ca Such integrated systems have been successfully used for the synthesis of various APIs and natural products. nih.govflinders.edu.au
| Module | Reaction / Process | Description | Residence Time |
|---|---|---|---|
| Reactor 1 | Esterification | An aryl halide is reacted with an alcohol under acidic conditions. | 15 min |
| Purification 1 | In-line Scavenging | A solid-supported base is used to neutralize excess acid. | 2 min |
| Reactor 2 | Sonogashira Coupling | The aryl ester is coupled with a terminal alkyne. | 10 min |
| Reactor 3 | Allene Formation | The resulting propargyl intermediate is rearranged to the allene. | 20 min |
| Purification 2 | Liquid-Liquid Extraction | In-line separation to remove catalyst and salts. | 5 min |
Enhanced Heat and Mass Transfer Considerations
The physical principles underpinning the advantages of microreactors are their superior heat and mass transfer characteristics. researchgate.netmdpi.com The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat dissipation. acs.org This enables reactions to be run under near-isothermal conditions, even for highly exothermic processes that would be dangerous or uncontrollable in large batch reactors. acs.orgresearchgate.net This level of control is critical for maintaining optimal reaction temperatures to maximize selectivity and prevent thermal degradation of products.
Similarly, mass transfer is significantly enhanced in microreactors. The small channel dimensions mean that molecules only need to travel very short distances to mix, a process governed by rapid diffusion rather than slower convective mixing seen in large flasks. mdpi.com This rapid mixing is crucial for "instantaneous" reactions where the reaction rate is limited only by how quickly the reagents can be brought together. mdpi.com For the synthesis of this compound, this could translate to higher conversions and reduced side reactions, particularly in fast, kinetically controlled steps.
Researchers have categorized organic reactions based on their Heat Production Potential (HPP) to assess their suitability for continuous flow processing. Reactions with very high HPP (>100 kW/L) require microchannels smaller than 500 μm to manage heat effectively, a feat easily achieved with modern microreactor technology. acs.org
Electrochemical Synthesis Pathways
Organic electrosynthesis offers a green and powerful alternative to conventional synthetic methods by using electricity, a traceless reagent, to drive redox reactions. nih.gov This approach avoids the need for stoichiometric chemical oxidants or reductants, often reducing waste and improving the safety profile of a synthesis. For a molecule like this compound, electrochemical methods can be envisioned for the formation or functionalization of either the allene or the benzoate moiety.
Electrocatalytic Oxidations and Reductions of Allenes and Esters
Allenes are electrochemically active functional groups that can undergo a variety of transformations. Electrocatalytic C-H functionalization, for example, allows for the direct introduction of new groups onto the allene backbone, avoiding the need for pre-functionalized substrates. rsc.org Similarly, electro-oxidative methods can be used to achieve dioxygenation of allenes, installing hydroxyl and other oxygen-containing groups across the double bonds. acs.org The oxidation potential of allenes is sensitive to their electronic properties, with electron-donating substituents lowering the potential required for oxidation. acs.org
On the other hand, the ester group within the target molecule can be targeted via electrocatalytic reduction. While traditionally requiring harsh metal hydride reagents, electrochemical methods can reduce aromatic esters to the corresponding alcohols or aldehydes. nih.govims.ac.jp Recent studies have shown that aromatic esters can be reduced to form radical anions, which then decompose to generate alkyl radicals, opening up further synthetic possibilities. nih.gov
| Moiety | Transformation | Description | Potential Application |
|---|---|---|---|
| Allene | Oxidative C-H Amination | Directly forms an allenamide from an allene C-H bond. nih.gov | Synthesis of complex analogs. |
| Allene | Hydrocarboxylation | Regioselective addition of CO₂ and H₂O across the allene. thieme-connect.com | Introduction of carboxylic acid groups. |
| Ester | Reduction to Alcohol | The ester carbonyl is reduced to a primary alcohol. ims.ac.jprsc.org | Conversion of the benzoate to a benzyl (B1604629) alcohol derivative. |
| 1,3-Enyne | Reductive Cross-Coupling | Forms a multi-substituted allene from an enyne precursor. kaust.edu.sa | A potential synthetic route to the target allene structure. |
Paired Electrosynthesis for Tandem Transformations
Paired electrosynthesis is a highly efficient technique that utilizes both the anodic (oxidation) and cathodic (reduction) processes of an electrochemical cell to generate valuable products simultaneously. cardiff.ac.ukacs.org In an ideal scenario, this approach can achieve a theoretical current efficiency of 200%, significantly improving the atom and energy economy of the process compared to traditional electrolysis where one electrode reaction is sacrificial. cardiff.ac.ukacs.org
For a synthetic target like this compound, a paired electrosynthesis could be designed to perform two strategic transformations in a single pot. For instance, one could envision a convergent process where an aryl bromide precursor is reduced at the cathode to form a reactive intermediate, while another species is oxidized at the anode to generate a coupling partner. A nickel-catalyzed convergent paired electrosynthesis for the direct arylation of benzylic C-H bonds has been demonstrated, showcasing the potential to couple intermediates generated at opposite electrodes. cardiff.ac.uk While challenging, developing a compatible paired system requires matching the redox properties of the reaction partners. researchgate.net This strategy represents a frontier in sustainable chemical manufacturing, minimizing energy consumption and waste generation. cardiff.ac.ukresearchgate.net
Reaction Pathways and Mechanistic Investigations
Reactivity of the Propadienyl System
The allene (B1206475) group is characterized by two perpendicular π-systems, a feature that dictates its diverse reactivity. This arrangement allows the allene to react with a wide array of chemical partners in processes that can be controlled to form various carbo- and heterocyclic structures.
Cycloaddition reactions are a cornerstone of allene chemistry, providing powerful methods for ring construction. libretexts.org Allenes can participate in these reactions using either the internal or one of the terminal double bonds. The specific pathway, such as [2+2], [4+2], or [3+2] cycloaddition, depends on the reaction partner and conditions. nih.govrsc.org
[2+2] Cycloaddition: These reactions typically involve the formation of a four-membered ring. youtube.com Photochemical [2+2] cycloadditions, for instance, can occur between an allene and an alkene, proceeding through a triplet energy transfer mechanism to generate cyclobutane (B1203170) derivatives. nih.gov Ketenes are also known to undergo thermal [2+2] cycloadditions with allenes. libretexts.org
[4+2] Cycloaddition (Diels-Alder type): In these reactions, the allene can act as the dienophile (the 2π component). For example, allenoates, which are structurally analogous to Methyl 2-(propa-1,2-dien-1-yl)benzoate, react with dienes like 1,3-diphenylisobenzofuran (B146845) to yield [4+2] cycloadducts. nih.govdtu.dk The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the allene and the diene.
[3+2] Cycloaddition: Also known as dipolar cycloaddition, this reaction class involves a three-atom dipole and the allene (the dipolarophile) to form a five-membered ring. The Lu [3+2] cycloaddition is a prominent example where allenes react with various electrophiles in the presence of a nucleophile, providing access to highly functionalized heterocyclic and carbocyclic compounds. rsc.org
Table 1: Overview of Cycloaddition Reactions of Allenic Systems
| Cycloaddition Type | Reactant Partner (Example) | Product Type | Conditions |
|---|---|---|---|
| [2+2] | Alkene | Cyclobutane derivative | Photochemical |
| [2+2] | Ketene | Cyclobutanone derivative | Thermal |
| [4+2] | 1,3-Diene (e.g., Anthracene) | Cyclohexene derivative | Thermal |
| [3+2] | Azomethine Ylide (dipole) | Pyrrolidine derivative | Varies |
The strategic placement of the allene group ortho to the methyl benzoate (B1203000) moiety allows for a variety of intramolecular cyclization reactions. These cascades are often triggered by radical, electrophilic, or nucleophilic species and can lead to the formation of complex polycyclic systems. For example, radical cyclizations initiated on a tethered group can involve one of the allene's double bonds to form new ring structures. nsf.gov Similarly, transition-metal catalysis can be employed to facilitate intramolecular reactions between the allene and other functional groups within the molecule, providing a pathway to diverse heterocyclic scaffolds. researchgate.net
The electron-rich π-bonds of the allene are susceptible to attack by electrophiles, nucleophiles, and radicals. These reactions break one of the π-bonds to form two new sigma bonds. msu.edu
Electrophilic Addition: Strong Brønsted acids (HX) and other electrophiles add across one of the double bonds. libretexts.org The reaction proceeds through a carbocation intermediate, typically a stabilized vinyl or allyl cation. youtube.com The regioselectivity of the addition often follows Markovnikov's rule, where the proton adds to the carbon atom that already bears more hydrogen atoms, leading to the more stable carbocation intermediate. youtube.com
Nucleophilic Addition: While less common for unactivated allenes, nucleophilic addition can occur, particularly when the allene is substituted with electron-withdrawing groups or when transition metal catalysts are used.
Radical Addition: Free-radical addition to allenes can be initiated by radical initiators. The regioselectivity depends on the stability of the resulting radical intermediate, which is typically an allyl radical.
The stereochemistry of these additions can be either syn or anti, depending on the specific mechanism of the reaction. Syn-addition involves both new bonds forming on the same face of the double bond, while anti-addition occurs on opposite faces. masterorganicchemistry.comyoutube.com
Table 2: Common Addition Reactions to Allenes
| Reaction Type | Reagent (Example) | Intermediate | Regioselectivity |
|---|---|---|---|
| Electrophilic Addition | HBr | Vinyl/Allyl Carbocation | Markovnikov |
| Radical Addition | HBr, peroxides | Allyl Radical | Anti-Markovnikov |
| Hydration (Oxymercuration) | Hg(OAc)₂, H₂O | Mercurinium ion | Markovnikov |
| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | Organoborane | Anti-Markovnikov |
Allenes can undergo isomerization to more thermodynamically stable isomers, such as conjugated dienes or alkynes. These processes are often catalyzed by bases, acids, or transition metals. organic-chemistry.org For instance, a base can abstract a proton from a carbon adjacent to the allene system, leading to a resonance-stabilized anion that, upon reprotonation, can yield a different isomer. nih.gov Transition metal complexes, such as those involving ruthenium or cobalt, are particularly effective in catalyzing the selective isomerization of allenes to specific E/Z isomers of conjugated dienes. organic-chemistry.org
Reactivity of the Benzoate Ester Group
The methyl benzoate portion of the molecule exhibits the characteristic reactivity of an aromatic ester, centered on the electrophilic nature of the carbonyl carbon.
The most significant reaction pathway for the benzoate ester group is nucleophilic acyl substitution. youtube.com This reaction involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group (in this case, the methoxide (B1231860) ion, -OCH₃). libretexts.org The process proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the ester is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. youtube.com
Common nucleophilic acyl substitution reactions include:
Hydrolysis (Saponification): In the presence of a base like sodium hydroxide, the ester is hydrolyzed to form a sodium carboxylate salt and methanol (B129727). Acidic workup then yields the corresponding carboxylic acid. masterorganicchemistry.com
Transesterification: Reaction with an alcohol (R'-OH) under acidic or basic catalysis replaces the methyl group with a different alkyl group (R'), forming a new ester.
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide.
Table 3: Nucleophilic Acyl Substitution of Methyl Benzoate Moiety
| Reaction Name | Nucleophile | Product |
|---|---|---|
| Hydrolysis (Basic) | OH⁻ | Carboxylate |
| Transesterification | R'OH | New Ester (R'O-C=O) |
| Aminolysis | R'NH₂ | Amide (R'NH-C=O) |
| Grignard Reaction | R'MgX (excess) | Tertiary Alcohol |
Selective Reductions of the Ester Carbonyl
The selective reduction of the ester carbonyl in this compound presents a chemoselectivity challenge due to the presence of the reducible allene moiety. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Research Findings: The reduction of esters typically requires stronger reducing agents than those used for ketones or aldehydes, such as lithium aluminum hydride (LAH) or lithium borohydride (B1222165) (LiBH₄). harvard.edu Softer reagents like sodium borohydride (NaBH₄) can reduce esters, but the reactions are generally much slower and may require elevated temperatures or activating additives. nih.gov Concurrently, the allene group is susceptible to reduction via catalytic hydrogenation or with hydride reagents that can also act on carbon-carbon multiple bonds.
Several potential reduction pathways can be considered:
Reduction to the corresponding alcohol: Strong, non-selective hydrides like LAH are expected to reduce both the ester and the allene functionalities. To achieve selective reduction of the ester to 2-(propa-1,2-dien-1-yl)benzyl alcohol, a milder reagent that shows preference for carbonyls over non-activated double bonds is necessary. Lithium borohydride is a common choice for the selective reduction of esters in the presence of other functional groups. harvard.edu
Reduction to the corresponding aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation. This often requires specialized reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can often be used to reduce esters to aldehydes.
Reduction of the allene: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) would likely reduce the allene group preferentially over the ester, yielding a mixture of Methyl 2-propylbenzoate and Methyl 2-(prop-1-en-1-yl)benzoate. organic-chemistry.org
The selective transformation of the ester group without affecting the allene is a significant synthetic challenge. The table below outlines the expected outcomes with various common reducing agents.
Table 1: Predicted Outcomes of Selective Reduction
| Reagent | Target Functionality | Expected Major Product | Notes |
|---|---|---|---|
| LiAlH₄ | Ester & Allene | 2-(Propyl)benzyl alcohol | Powerful, non-selective reagent. |
| LiBH₄ | Ester | 2-(Propa-1,2-dien-1-yl)benzyl alcohol | Offers better selectivity for esters over non-conjugated C=C bonds. harvard.edu |
| NaBH₄ | Ester | Slow or no reaction | Generally unreactive towards esters under standard conditions. nih.gov |
| DIBAL-H (-78 °C) | Ester | 2-(Propa-1,2-dien-1-yl)benzaldehyde | Controlled conditions are crucial to prevent over-reduction to the alcohol. |
Reactions Involving the Ortho-Substituted Aromatic Ring
The electronic and steric nature of the ortho-allenyl and methyl ester groups dictates the reactivity of the aromatic ring towards substitution and functionalization.
Electrophilic Aromatic Substitution with Remote Directing Groups
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is governed by the competing directing effects of its two substituents.
Research Findings: The methyl ester (-CO₂Me) group is a well-established deactivating group and a meta-director. organicchemistrytutor.com It withdraws electron density from the ring via both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the C5 position. organicchemistrytutor.comwikipedia.org
The allenyl group's directing effect is less straightforward. It is generally considered to be a weakly activating or deactivating group. Its sp-hybridized central carbon is electron-withdrawing, but the terminal sp² carbons can donate π-electron density. The stability of the intermediate carbocation (sigma complex) is key. Attack at the para position (C4) and ortho position (C6) relative to the allenyl group allows for resonance structures where the positive charge is adjacent to the substituent, potentially offering stabilization. Therefore, the allenyl group is predicted to be an ortho, para-director.
Given the substitution pattern, the directing effects are in conflict:
The ester group directs meta (to C3 and C5).
The allenyl group directs ortho (to C3) and para (to C5).
Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Influence of -CO₂Me (meta-director) | Influence of Allenyl group (o,p-director) | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|
| C3 | Favored | Favored (ortho) | High | Minor Product |
| C4 | Disfavored | Disfavored (meta) | Low | Very Minor/No Product |
| C5 | Favored | Favored (para) | Low | Major Product |
Directed C-H Activation and Functionalization
Transition metal-catalyzed C-H activation provides a modern alternative for functionalizing aromatic rings with high regioselectivity, often overriding traditional electronic preferences.
Research Findings: The ester functionality can act as a directing group in C-H activation, typically guiding a metal catalyst to functionalize the ortho C-H bond. rsc.org In the case of this compound, this would correspond to the C-H bond at the C3 position.
However, the presence of the bulky allenyl group at the C2 position introduces a significant steric challenge, a phenomenon known as the "ortho effect." rsc.org This steric hindrance can impede the formation of the necessary cyclometalated intermediate required for C-H activation at the C3 position. Consequently, direct functionalization at this position is expected to be difficult.
Alternative strategies could overcome this limitation:
Remote C-H Activation: Utilizing specialized directing groups or templates that are long and flexible enough to bypass the hindered ortho position and direct functionalization to the meta or even para positions. wikipedia.orgnih.gov
Allene-Mediated C-H Activation: The allene itself could participate in the reaction, potentially leading to a different regiochemical outcome or initiating a cascade sequence.
The interplay between the directing ester group and the sterically demanding ortho-allenyl substituent makes predicting the outcome of C-H activation reactions complex, representing an area ripe for experimental investigation.
Cascade and Domino Reactions
The coexistence of the allene and the functionalized aromatic ring within the same molecule makes this compound an ideal substrate for powerful cascade and domino reactions, allowing for the rapid construction of complex molecular architectures.
Metal-Catalyzed Domino Processes
Allenes are highly reactive partners in a variety of metal-catalyzed transformations. Palladium, gold, rhodium, and other transition metals can activate the allene for subsequent intramolecular reactions.
Research Findings: A plausible and well-precedented domino process for this substrate would be a palladium-catalyzed intramolecular cyclization followed by a secondary reaction. nih.gov For example, an oxidative addition of an aryl halide to a Pd(0) catalyst, followed by insertion of the allene, could generate a π-allyl palladium intermediate. This intermediate could then undergo an intramolecular Heck reaction or a cross-coupling reaction, leading to the formation of polycyclic systems.
A hypothetical domino process is outlined below:
Carbopalladation: A Pd(II) species (formed from an Ar-Pd-X complex) adds across one of the double bonds of the allene.
Intramolecular Cyclization: The resulting organopalladium intermediate attacks the aromatic ring in an intramolecular Heck-type reaction.
β-Hydride Elimination: Elimination of a proton regenerates the aromatic system and the Pd(0) catalyst, yielding a cyclized product such as a substituted indene (B144670) derivative.
Table 3: Potential Metal-Catalyzed Domino Reactions
| Catalyst | Proposed Reaction Type | Potential Product Scaffold |
|---|---|---|
| Pd(OAc)₂ / Ligand | Allene Carbopalladation / Intramolecular Heck | Dihydro-s-indacene derivatives |
| AuCl₃ / AgOTf | Allene Hydroarylation / Cyclization | Substituted Naphthalene derivatives |
Tandem Reactions Initiated by Reactive Intermediates
Tandem reactions can also be initiated by the formation of a reactive intermediate, such as a radical or a dipole, which then triggers a cascade of bond-forming events.
Research Findings: The allene moiety is susceptible to attack by various species that can initiate a tandem sequence.
1,3-Dipolar Cycloadditions: The reaction of the allene with a 1,3-dipole, such as a nitrone or an azide, could form a cycloadduct. mdpi.com Depending on the regioselectivity of the initial cycloaddition, the resulting intermediate could be poised for a subsequent intramolecular rearrangement or cyclization. For instance, cycloaddition of a nitrone to the internal double bond of the allene would generate a spiro-isoxazolidine intermediate.
Radical-Initiated Cyclizations: Addition of a radical initiator (e.g., AIBN with Bu₃SnH) could generate a carbon-centered radical on the allene. This radical could then attack the aromatic ring intramolecularly to form a new six-membered ring, which after rearomatization would yield a dihydrophenanthrene derivative.
Ionic Tandem Reactions: A Michael addition of a nucleophile to the central carbon of the allene could generate an anionic intermediate. This intermediate could then undergo an intramolecular cyclization, attacking the ester carbonyl to form a lactone or the aromatic ring via nucleophilic aromatic substitution if a suitable leaving group is present.
These tandem processes highlight the synthetic utility of this compound as a building block for complex molecules, where a single reaction initiation can lead to the formation of multiple new bonds and rings in a highly efficient manner.
Mechanistic Elucidation Studies
The comprehensive understanding of a reaction mechanism is built upon several pillars of experimental and theoretical investigation. These studies are crucial for optimizing reaction conditions, predicting product formation, and designing new chemical transformations.
Isolation and Characterization of Reactive Intermediates
Reactive intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their fleeting existence makes them challenging to isolate and characterize. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis), flash photolysis, and trapping experiments are often employed to detect and identify these species. The characterization of intermediates provides direct evidence for a proposed reaction pathway. In the context of reactions involving the allene and benzoate functionalities of this compound, potential intermediates could include carbocations, carbanions, or radical species. To date, there are no published reports on the successful isolation or spectroscopic characterization of any reactive intermediates in reactions of this specific compound.
Stereochemical Aspects and Asymmetric Synthesis
Intrinsic Chirality of the Allene (B1206475) Functionality
Allenes are a class of compounds containing two cumulative double bonds, with the central carbon atom being sp-hybridized and the terminal carbons sp2-hybridized. wikipedia.org This arrangement forces the two π-bonds and, consequently, the substituents on the terminal carbons to lie in perpendicular planes. masterorganicchemistry.comstackexchange.com
Due to this orthogonal arrangement, an allene molecule can lack a plane of symmetry, rendering it chiral, even without a traditional stereogenic carbon atom. stackexchange.compbworks.com This phenomenon is known as axial chirality, where the molecule's stereochemistry is defined by its arrangement around an axis—in this case, the C=C=C axis. masterorganicchemistry.compbworks.comlibretexts.org For an allene of the general structure A(B)C=C=C(D)E to be chiral, the substituents on each terminal carbon must be different (A ≠ B and D ≠ E). masterorganicchemistry.comstackexchange.com Such chiral allenes exist as a pair of non-superimposable mirror images, or enantiomers. The chirality of allenes was first predicted in 1875 by Jacobus Henricus van 't Hoff and was experimentally confirmed in 1935. wikipedia.org
The parent compound, Methyl 2-(propa-1,2-dien-1-yl)benzoate, is itself achiral. This is because one of the terminal carbons of the allene is bonded to two identical hydrogen atoms, which creates a plane of symmetry. However, if this terminal carbon is substituted with two different groups, the resulting derivative becomes a chiral molecule, necessitating stereocontrolled synthetic approaches.
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically enriched allenes is a significant challenge in organic chemistry. Two primary strategies have emerged: the use of chiral catalysts and the application of chiral auxiliaries. These methods are crucial for accessing specific stereoisomers of substituted derivatives of this compound.
Chiral transition metal catalysts and organocatalysts have been successfully employed to induce enantioselectivity in the formation of allenes. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Several catalytic systems have been developed for the synthesis of various chiral allenes, and these principles can be applied to the synthesis of derivatives of this compound. For example, palladium-catalyzed reactions, such as the hydroamination of conjugated enynes, have been shown to produce chiral allenes with high enantioselectivity when using specialized chiral ligands like electron-poor ferrocenyl-PHOX ligands. acs.org Similarly, nickel-catalyzed propargylic substitution reactions using chiral P,N-ligands provide an efficient route to axially chiral allenes. nih.gov Another powerful method involves the use of chiral biphenols to catalyze the addition of boronates to sulfonyl hydrazones, which yields enantioenriched allenes through a stereospecific transfer of chirality. acs.orgnih.gov
Table 1: Examples of Catalytic Systems for Enantioselective Allene Synthesis
| Catalytic System | Ligand/Catalyst | Reaction Type | Typical Enantioselectivity (e.r. or ee) |
|---|---|---|---|
| Palladium | Ferrocenyl-PHOX Ligand | 1,4-Hydroamination of Enynes | High |
| Nickel | Chiral P,N-Ligands | Propargylic Substitution | Up to 85% ee |
| Boronate/Biphenol | Chiral Biphenol | Traceless Petasis Reaction | 90:10 to 93:7 e.r. |
| Iridium | SEGPHOS | Carbonyl Allylation | High |
| Palladium | Chiral Ligands | [3+2] Cycloaddition | Excellent |
An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This method involves temporarily attaching a chiral molecule to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction before it is cleaved, yielding an enantiomerically enriched product. nih.gov
This approach has been successfully applied to allene synthesis. For instance, chiral auxiliaries derived from D-glucose have been attached to allene precursors to control the stereochemistry of subsequent cyclopentenone synthesis. nih.govacs.org Other commonly used auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, could theoretically be incorporated into a precursor of this compound to guide the stereoselective formation of the allene moiety. wikipedia.orgnih.gov The choice of auxiliary is critical and is often tailored to the specific reaction and substrate.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Source/Type | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Amino acid-derived | Aldol and alkylation reactions |
| Oppolzer's Camphorsultam | Terpene-derived (Camphor) | Alkylation, Diels-Alder reactions |
| Pseudoephedrine | Alkaloid | Alkylation of amides |
| Carbohydrate-derived | Sugars (e.g., Glucose) | Cycloadditions, nucleophilic additions |
Diastereoselective Transformations Involving the Allene and Benzoate (B1203000) Moieties
Once a chiral allene derivative of this compound is formed, its inherent axial chirality can influence the stereochemical outcome of further reactions, a process known as diastereoselection.
The allene moiety can participate in various pericyclic reactions, such as Diels-Alder and ene reactions, with a high degree of stereocontrol. rsc.orgscilit.comnih.gov In a Diels-Alder reaction, for example, an enantiopure allenoic acid derivative can react with a diene where the axial chirality of the allene dictates which face of the double bond reacts, leading to the formation of a specific diastereomer of the cyclic product. rsc.org The reaction's selectivity can often be enhanced by the use of Lewis acids, which coordinate to the substrate and influence the transition state geometry.
While the benzoate moiety is less commonly involved in stereodirecting transformations, its position on the aromatic ring could influence the regioselectivity of electrophilic aromatic substitution. Furthermore, in a molecule containing multiple stereocenters, the interplay between the axial chirality of the allene and any point chirality could lead to complex diastereoselective outcomes in reactions involving either functional group.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are essential for the structural elucidation of the molecule. Specifically, the characteristic signals for the allenic protons and carbons, as well as the aromatic and methyl ester groups, would need to be unambiguously assigned. This would be further supported by 2D NMR experiments such as COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), HMBC (to identify long-range proton-carbon correlations), and NOESY (to determine through-space proximities of protons, aiding in conformational analysis).
Solid-State NMR for Crystalline Forms
Should Methyl 2-(propa-1,2-dien-1-yl)benzoate exist in a crystalline form, solid-state NMR spectroscopy would provide valuable information regarding its solid-state conformation, packing, and any polymorphism.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Characteristic Allene (B1206475) and Ester Vibrational Modes
Infrared (IR) and Raman spectroscopy are crucial for identifying the vibrational modes of the molecule. The characteristic asymmetric and symmetric stretching frequencies of the allene (C=C=C) group, typically found in the region of 1900-2000 cm⁻¹, and the carbonyl (C=O) stretch of the ester group, expected around 1720 cm⁻¹, would be key features.
Conformational Analysis
Vibrational spectroscopy can also be employed for conformational analysis by studying shifts in vibrational frequencies under different conditions or by comparing experimental spectra with theoretical calculations for different conformers.
Mass Spectrometry
Mass spectrometry would be used to determine the compound's molecular weight and to study its fragmentation patterns. This information helps to confirm the molecular formula and provides insights into the compound's structure and stability.
Without access to specific experimental spectra or reliable computational studies for this compound, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental work are needed to characterize this specific chemical compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. For this compound, with the molecular formula C₁₁H₁₀O₂, the calculated exact mass is 174.0681 g/mol . Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, often within a few parts per million (ppm).
In a typical ESI-HRMS experiment performed in positive ion mode, the molecule would likely be observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. mdpi.com The high mass accuracy of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |
| [M]⁺ | C₁₁H₁₀O₂ | 174.0681 | ~174.0681 |
| [M+H]⁺ | C₁₁H₁₁O₂⁺ | 175.0759 | ~175.0759 |
| [M+Na]⁺ | C₁₁H₁₀O₂Na⁺ | 197.0578 | ~197.0578 |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of a molecule, providing valuable structural information. researchgate.net By subjecting the parent ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. researchgate.net While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of similar aromatic esters, such as methyl benzoate (B1203000) and its derivatives. docbrown.info
The molecular ion [M]⁺ at m/z 174 would be the starting point. Key fragmentation steps would likely involve:
Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This would result in a fragment ion at m/z 143. [C₁₁H₁₀O₂]⁺• → [C₁₀H₇O]⁺ + •OCH₃
Loss of formaldehyde (B43269) (CH₂O): Rearrangement and subsequent loss of formaldehyde from the ester group could occur, leading to a fragment at m/z 144.
Cleavage of the allene group: Fragmentation of the propadienyl side chain could occur through various pathways, leading to smaller fragments. For instance, cleavage of the C-C bond between the aromatic ring and the allene could generate a benzoyl fragment or related structures.
These fragmentation pathways are crucial for the structural confirmation of the molecule and for distinguishing it from its isomers in complex mixtures. nih.gov
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure
Single-crystal X-ray diffraction (SCXRD) analysis would reveal the precise molecular structure of this compound. Based on analogous structures, it is expected that the benzoate moiety would be largely planar. nih.gov The dihedral angle between the plane of the benzene (B151609) ring and the carboxylate group would be a key conformational parameter. nih.gov The allene group, with its characteristic linear C=C=C arrangement, would be oriented at a specific angle relative to the benzoate plane.
In the crystalline state, molecules would arrange themselves into a repeating lattice structure. The specific packing arrangement is dictated by a variety of non-covalent interactions, leading to the formation of a defined supramolecular architecture. ijcmas.com
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.0 |
| β (°) | ~95 |
| Volume (ų) | ~1015 |
| Z (molecules/unit cell) | 4 |
Note: This data is hypothetical and serves as an illustration of typical crystallographic parameters for a molecule of this type.
Analysis of Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that stabilize the crystal structure. researchgate.net
For this compound, the Hirshfeld surface analysis would likely reveal the following key interactions:
H···H contacts: These are typically the most abundant interactions, arising from van der Waals forces, and would cover a large portion of the Hirshfeld surface. nih.gov
C-H···O interactions: Weak hydrogen bonds between the hydrogen atoms (from the aromatic ring, methyl group, or allene) and the oxygen atoms of the carboxylate group of adjacent molecules would play a significant role in the crystal packing. nih.gov These interactions are visualized as distinct red spots on the d_norm map of the Hirshfeld surface. mdpi.com
C-H···π interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor, forming interactions with C-H groups of neighboring molecules.
The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface, providing a quantitative summary of the crystal packing. nih.govresearchgate.net
Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
| H···H | ~45-55% |
| C···H/H···C | ~25-35% |
| O···H/H···O | ~10-15% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores (the parts of the molecule that absorb light).
The structure of this compound contains two primary chromophores: the substituted benzene ring and the allene group. The UV-Vis spectrum would be expected to show absorptions corresponding to:
π → π transitions:* These transitions, typically occurring at shorter wavelengths (higher energy), are associated with the aromatic system of the benzene ring and the C=C double bonds of the allene.
n → π transitions:* A weaker absorption, often at a longer wavelength, may be observed due to the promotion of a non-bonding electron (from the oxygen atoms of the ester group) to an anti-bonding π* orbital.
The solvent used for the analysis can influence the position and intensity of these absorption bands.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (Aromatic) | ~230-250 | High |
| π → π* (Allene) | ~220-240 | Moderate |
| n → π* (Carbonyl) | ~270-290 | Low |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about molecular systems. For Methyl 2-(propa-1,2-dien-1-yl)benzoate, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate solutions to the Schrödinger equation. dntb.gov.ua DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation. The Hartree-Fock method, while more foundational, provides a valuable starting point for more complex calculations. dntb.gov.ua These calculations are typically performed using well-defined basis sets, such as 6-311+G(d,p), which describe the atomic orbitals used in the simulation.
Geometry Optimization and Conformational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the potential energy of the molecule at various atomic arrangements to find the lowest energy conformation, or ground state. This is critical because the molecule's geometry influences all of its other chemical and physical properties.
Conformational analysis would further explore the molecule's potential energy surface, identifying different stable conformers (isomers that differ by rotation around single bonds) and the energy barriers between them. Given the rotational freedom of the methyl ester and allenyl groups, this analysis is key to understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Table 1: Predicted Structural Parameters from Geometry Optimization This table illustrates the type of data obtained from geometry optimization calculations. Specific values for this compound would require dedicated computational studies.
| Parameter | Bond/Angle Definition | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C=O (ester carbonyl) | Value in Å |
| Bond Length | C=C (allene) | Value in Å |
| Bond Angle | O-C-C (ester linkage) | Value in degrees |
Vibrational Frequency Calculations and Spectroscopic Correlations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations simulate the various modes of vibration within the molecule, such as stretching, bending, and rocking of chemical bonds.
The calculated vibrational frequencies and their corresponding intensities can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For this compound, this would allow for the identification of characteristic peaks for the allenic C=C=C stretching, the ester C=O stretching, and the aromatic ring vibrations. Theoretical spectra generated from these calculations serve as a powerful tool for interpreting and verifying experimental spectroscopic data. dntb.gov.ua
Table 2: Representative Calculated Vibrational Frequencies This table shows representative vibrational modes that would be calculated. The wavenumber values are illustrative of the spectral regions where these vibrations typically occur.
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| ν(C=C=C) | Asymmetric stretch of the allene (B1206475) group | ~1950-2000 |
| ν(C=O) | Stretch of the ester carbonyl group | ~1720-1740 |
| ν(C=C) | Aromatic ring stretching | ~1450-1600 |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Charge Transfer Characteristics)
Analysis of the electronic structure provides insight into the reactivity and kinetic stability of a molecule. This is primarily achieved through the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
The Molecular Electrostatic Potential (MEP) map is another key tool, which visualizes the electrostatic potential on the electron density surface. The MEP map identifies electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the MEP would likely show negative potential around the ester's oxygen atoms and the π-system of the allene, indicating sites susceptible to electrophilic attack.
These analyses help to understand intramolecular charge transfer characteristics, which are crucial for predicting reactivity and electronic properties.
Table 3: Key Electronic Properties from FMO Analysis This table outlines the parameters derived from Frontier Molecular Orbital calculations.
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Calculated Value |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Calculated Value |
| Chemical Hardness (η) | A measure of resistance to charge transfer | Calculated Value |
Prediction of Nonlinear Optical (NLO) Properties
Computational methods are increasingly used to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. Calculations based on DFT can determine the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dntb.gov.ua The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG) and other NLO effects. For a molecule like this compound, the presence of conjugated π-systems (the benzene (B151609) ring and the allene group) and the polar ester group could potentially give rise to notable NLO properties. Theoretical predictions can guide the synthesis of new materials by screening candidates for desirable NLO characteristics.
Reaction Mechanism Modeling
Theoretical modeling can elucidate the pathways of chemical reactions, providing a level of detail that is difficult to obtain experimentally. This involves mapping the potential energy surface that connects reactants to products.
Transition State Localization and Energy Barrier Determination
A key aspect of reaction mechanism modeling is the localization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of the reaction. By identifying the geometry of the TS and calculating its energy, the activation energy barrier (Ea) for the reaction can be determined. This energy barrier is crucial for predicting the rate of a chemical reaction. For potential reactions involving this compound, such as cycloadditions or rearrangements involving the allene moiety, computational modeling could identify the most favorable reaction pathways by comparing the energy barriers of different possible mechanisms.
Reaction Coordinate Analysis
Reaction coordinate analysis is a fundamental computational technique used to map the energetic landscape of a chemical reaction, from reactants to products, through transition states and intermediates. For a molecule such as this compound, several intramolecular cyclization pathways can be envisaged, and DFT calculations are ideally suited to explore their feasibility.
Plausible reaction pathways for this compound that can be investigated using reaction coordinate analysis include:
Thermal [2+2] Cycloaddition: An intramolecular cycloaddition between one of the double bonds of the allene and a double bond of the benzene ring.
Electrocyclization: A 6π-electrocyclization involving the allene and the aromatic ring, which would lead to a dearomatized bicyclic system.
Metal-Catalyzed Cycloisomerization: In the presence of a transition metal catalyst, a variety of cyclization pathways can be initiated, often leading to the formation of five- or six-membered rings.
Theoretical studies on similar systems, such as the intramolecular [2+2] cycloaddition of allene-ACPs and Rh-catalyzed intramolecular [2+2+2] cycloaddition reactions of allene-ene-ynes, have demonstrated the power of DFT in elucidating these complex transformations. rsc.org These studies typically involve locating the geometries of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The calculated energies of these points allow for the determination of activation barriers and reaction enthalpies, which are key indicators of reaction feasibility and kinetics.
For instance, a hypothetical reaction coordinate analysis for a thermal 6-endo-dig cyclization of this compound might reveal a concerted or a stepwise pathway. In a stepwise mechanism, a diradical intermediate would be formed, and computational analysis would be essential to characterize this transient species. The table below illustrates the type of data that would be generated from such a study, with hypothetical values for illustrative purposes.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | Transition state for the formation of the diradical intermediate | +35.2 |
| Intermediate | Diradical intermediate | +28.5 |
| TS2 | Transition state for the ring closure of the intermediate | +30.1 |
| Product | Bicyclic product | -15.8 |
| Note: The data in this table is hypothetical and serves to illustrate the output of a reaction coordinate analysis. Actual values would be determined through quantum chemical calculations. |
The analysis would also provide detailed geometric information about the transition states, such as the lengths of the forming and breaking bonds, which can offer insights into the nature of the reaction mechanism. Computational studies on the Diels-Alder reactions of allene with benzene have highlighted the competition between concerted and stepwise diradical pathways, a dichotomy that would be a central question in the analysis of this compound's reactivity. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
The inherent reactivity of the cumulated double bonds in the allene (B1206475) moiety makes Methyl 2-(propa-1,2-dien-1-yl)benzoate a valuable precursor for the construction of elaborate molecular architectures. Its ability to undergo a variety of cyclization and cycloaddition reactions is key to its utility in synthesizing both heterocyclic and complex carbocyclic systems.
Precursor for Heterocyclic Compounds
The allene group is a versatile functional handle for the synthesis of a wide range of heterocyclic compounds. nih.govnih.gov The presence of two orthogonal π-systems allows for controlled reactions to form various ring structures. researchgate.net For instance, allenes can participate in transition-metal-catalyzed cycloadditions and radical-induced cyclizations to afford nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.govnih.gov
One potential pathway involves the intramolecular cyclization of derivatives of this compound. For example, the introduction of a nucleophilic group onto the ester or via modification of the benzene (B151609) ring could facilitate an intramolecular attack on one of the allenic carbons to form a new heterocyclic ring. Research on related allenyl systems has demonstrated that functional groups like azides can undergo thermal cyclization cascades to produce annelated indoles. nih.gov Similarly, allenyl-β-lactams are known to be excellent building blocks for a variety of heterocyclization reactions. nih.gov These examples suggest that this compound could be a precursor to novel fused heterocyclic systems through strategic functional group manipulation.
Table 1: Potential Heterocyclic Systems from Allenic Precursors
| Reaction Type | Allenic Precursor Type | Resulting Heterocycle | Catalyst/Conditions |
|---|---|---|---|
| [3+2] Cycloaddition | Allenyl azide | Triazoline/Indole | Thermal |
| Intramolecular Cyclization | Allenyl-β-lactam | Fused β-lactam systems | Thermal, Radical, or Metal-catalyzed |
| [3+2] Cycloaddition | Allene ester with ketimine | Spirooxindole | Phosphine-catalyzed |
This table presents potential transformations based on established allene chemistry.
Integration into Polycyclic and Macrocyclic Scaffolds
The construction of complex polycyclic and macrocyclic frameworks is a central challenge in organic synthesis. Allenes are particularly useful in this context due to their participation in a wide array of cycloaddition reactions. nih.gov The double bonds of the allene in this compound can act as dienophiles or dienes in Diels-Alder ([4+2]) reactions, or as partners in [2+2] and [3+2] cycloadditions to rapidly build molecular complexity. beilstein-journals.orgnih.govmdpi.com
For example, an intramolecular [4+2] cycloaddition could be envisioned if a diene functionality were introduced elsewhere in the molecule, leading to the formation of a fused polycyclic system. Such strategies have been successfully employed in the synthesis of complex natural products. beilstein-journals.org Furthermore, transition metal catalysis, particularly with rhodium, palladium, or gold, can mediate various annulations involving allenes to construct five-, six-, or seven-membered rings, which are common motifs in polycyclic structures. nih.govmdpi.com The ester functionality of this compound could serve as a handle for tethering the molecule to another reactive partner, facilitating intramolecular cycloadditions to generate macrocycles.
Polymer Chemistry Applications
The unsaturated nature of the allene group suggests that this compound can serve as a monomer in the synthesis of novel polymers. The resulting polymers would feature unique backbone or pendant structures derived from the allene's reactivity.
Monomer in Radical Polymerization
Radical polymerization is a widely used method for producing a vast range of polymers. wikipedia.org It typically involves the polymerization of vinyl monomers. libretexts.org While less common than simple alkenes, allenes can also undergo radical polymerization. The process is initiated by a radical species that adds to one of the double bonds of the allene, generating a new radical that can then propagate by adding to subsequent monomer units. wikipedia.orgpurdue.edu
Table 2: Key Stages in Radical Polymerization
| Stage | Description |
|---|---|
| Initiation | A radical initiator (e.g., peroxide) decomposes to form initial radicals, which then add to a monomer molecule. libretexts.org |
| Propagation | The newly formed monomer radical adds to another monomer, extending the polymer chain. This step repeats thousands of times. libretexts.org |
| Termination | The growth of a polymer chain is stopped, typically by the combination of two radicals or by disproportionation. libretexts.org |
| Chain Transfer | A growing polymer chain terminates by transferring its radical to another molecule (e.g., solvent, monomer, or another polymer chain), which then starts a new chain. libretexts.org |
Copolymerization Studies with Other Monomers
To tailor the properties of the final material, this compound could be copolymerized with other vinyl monomers, such as styrene, acrylates, or methacrylates. Copolymerization allows for the incorporation of the unique structural features of the allenic monomer into a more conventional polymer backbone. researchgate.net
The reactivity ratios of the two monomers would determine the distribution of the monomer units along the copolymer chain (e.g., random, alternating, or block). Given the distinct electronic nature of the allene compared to a simple alkene, the copolymerization behavior would be of significant interest. The incorporation of the this compound unit could introduce functionalities for post-polymerization modification, as the remaining double bond in the polymer backbone or pendant group could be a site for further chemical reactions.
Supramolecular Chemistry and Molecular Recognition Elements
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. researchgate.net The aromatic ring of this compound can participate in π-π stacking and halogen bonding (if further substituted), which are key interactions in molecular recognition and self-assembly. researchgate.net
The unique, rigid, and linear geometry of the allene group, combined with the planar phenyl ring, could lead to the formation of specific host-guest complexes or ordered solid-state structures. Furthermore, if the allene unit is appropriately substituted, it can exhibit axial chirality. researchgate.net Chiral allenes are of great interest as building blocks for chiral catalysts and materials, and their self-assembly can lead to chiral supramolecular aggregates. researchgate.net The ability of phenyl groups to interact with other aromatic systems or anions could be exploited in the design of molecular sensors or receptors, where the binding event is signaled by a change in the molecule's spectroscopic properties.
Role in Self-Assembly Processes
The self-assembly of molecules into ordered supramolecular structures is a cornerstone of nanoscience and materials chemistry. The structure of this compound suggests it could be a valuable building block in such processes. The methyl benzoate (B1203000) component provides a flat, aromatic surface capable of engaging in π–π stacking interactions, a common driving force for the self-assembly of aromatic compounds. rsc.orgrsc.org These interactions, coupled with other non-covalent forces, could lead to the formation of well-defined aggregates.
The allene group, with its rigid, linear geometry and perpendicular π systems, would impart significant steric and geometric constraints on the assembly process. wikipedia.orgscripps.edu This could lead to the formation of unique, non-planar or helical supramolecular structures. researchgate.net The axial chirality of appropriately substituted allenes is a particularly important feature, as it can introduce chirality into the resulting assemblies, a desirable property for applications in catalysis and materials with specific optical properties. researchgate.netnih.gov
The combination of the planar benzoate and the linear allene could result in complex, hierarchical self-assembly, where initial π–π stacking of the benzoate rings is followed by a specific spatial arrangement dictated by the allene units. The nature and strength of the self-assembly would be influenced by various factors, including solvent polarity and temperature.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
| π–π Stacking | Phenyl rings of the benzoate groups | Primary driving force for aggregation, leading to columnar or layered structures. |
| C–H···π Interactions | C-H bonds of one molecule with the π-system of the phenyl ring or allene of another | Directional interactions that contribute to the stability and specific geometry of the assembly. |
| Dipole-Dipole Interactions | Ester carbonyl groups | Contribute to the overall packing and ordering of the molecules within the assembly. |
| van der Waals Forces | Entire molecule | General attractive forces that stabilize the supramolecular structure. |
Potential in Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. mdpi.comwikipedia.org The structural features of this compound suggest it could participate in such interactions in several ways, either as a guest or as a component of a host system.
As a guest, the molecule's size and shape would allow it to fit into the cavities of various host molecules, such as cyclodextrins, calixarenes, or other synthetic macrocycles. beilstein-journals.orgthno.org The aromatic benzoate ring could form favorable interactions within the hydrophobic cavity of a host, while the allene group could provide specific recognition features. The potential for selective binding would depend on the complementarity of size, shape, and electronic properties between the host and this compound.
Table 2: Hypothetical Host-Guest Interactions Involving this compound as a Guest
| Host Type | Potential Binding Interactions | Guest Moiety Involved |
| Cyclodextrins | Hydrophobic interactions, van der Waals forces | The entire molecule or primarily the phenyl ring within the cavity. |
| Calixarenes | π–π stacking, C–H···π interactions | The benzoate's phenyl ring interacting with the aromatic walls of the calixarene. |
| Cucurbiturils | Ion-dipole, dipole-dipole, and hydrophobic interactions | The ester group interacting with the carbonyl portals and the aromatic/allene part within the cavity. |
| Metal-Organic Frameworks (MOFs) | van der Waals forces, potential coordination with metal nodes if functionalized | The entire molecule residing within the pores of the MOF. wikipedia.org |
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Chemoselective Allene (B1206475) Transformations
The reactivity of the allene moiety's two orthogonal π-bonds presents a significant challenge and opportunity for chemoselective transformations. wikipedia.org Future research will focus on creating sophisticated catalytic systems that can precisely control which double bond reacts and in what manner.
Transition metal catalysis has been instrumental in harnessing the reactivity of allenes. researchgate.net Catalysts based on rhodium, ruthenium, copper, and iridium have shown promise in various transformations. researchgate.netnih.gov For instance, rhodium complexes are effective in C-H activation reactions involving allenes, while ruthenium has been used for enantioselective carbonyl allylations with allene gas. researchgate.netnih.gov A significant research avenue will be the development of catalysts that can selectively functionalize one of the allene's double bonds over the other, and also differentiate between the allene and other unsaturations within a molecule like the benzoate (B1203000) ring in Methyl 2-(propa-1,2-dien-1-yl)benzoate.
Recent advances have highlighted copper-catalyzed systems for the enantioselective cyanoborylation of allenes, which simultaneously installs both cyano and boryl groups. acs.org Future work will likely expand on this by designing new N-heterocyclic carbene (NHC) ligands to improve enantioselectivity and broaden the substrate scope. acs.org Furthermore, radical transformations, often catalyzed by copper or promoted by light, offer a powerful method for the 1,4-difunctionalization of 1,3-enynes to produce allenes, a strategy that could be adapted for the post-synthesis modification of allene-containing molecules. rsc.orgnih.gov The development of catalysts for these radical processes will aim to enhance control over stereoselectivity, especially for creating challenging chiral tetrasubstituted allenes. nih.gov
Table 1: Promising Catalytic Systems for Allene Transformations
| Catalyst Type | Transformation | Potential Advantages |
|---|---|---|
| Ruthenium-JOSIPHOS | Carbonyl Allylation | High atom-efficiency, applicable to primary alcohols. nih.gov |
| Copper-NHC | Cyanoborylation | High enantioselectivity, simultaneous installation of two functional groups. acs.org |
| Rhodium Complexes | C-H Activation/Annulation | Access to high-value scaffolds, generation of diverse products. researchgate.net |
| Photoredox Catalysts | Sulfonylation, Cycloadditions | Mild reaction conditions, use of visible light. rsc.orgresearchgate.netacs.org |
Exploration of Bio-Inspired Synthetic Methodologies
The principles of enzymatic catalysis, characterized by high selectivity and mild reaction conditions, offer a blueprint for developing new synthetic methods. Bio-inspired catalysis for allene transformations is a nascent but promising field. Future research could focus on designing artificial metalloenzymes or catalytic systems that mimic the confined, chiral environment of an enzyme's active site.
One approach involves using macromolecular scaffolds, such as helical polymers, whose chirality can be induced by a chiral solvent. acs.org This induced chirality can then be transferred during a catalytic reaction, potentially enabling highly enantioselective transformations of the allene moiety in this compound. Another avenue is the exploration of autocatalytic reactions, where the product of the reaction acts as a catalyst for its own formation. This can lead to significant amplification of a small initial enantiomeric imbalance, a phenomenon observed in the Soai reaction and relevant to the origin of biological homochirality. acs.org Adapting such systems to allene chemistry could provide novel routes to enantiomerically pure allenic compounds.
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design
Design of Highly Sustainable and Energy-Efficient Synthetic Routes
Modern synthetic chemistry places increasing emphasis on sustainability, focusing on minimizing waste, reducing energy consumption, and using environmentally benign reagents. nih.gov Future research into the synthesis of this compound will be guided by these principles.
A key strategy is the use of visible-light photoredox catalysis, which allows reactions to proceed under mild conditions, often at room temperature, thereby reducing energy input. rsc.org This approach has been successfully applied to the synthesis of allenes and their subsequent functionalization. researchgate.netacs.org Another important aspect is atom economy, which is maximized in reaction types like C-H activation and cycloadditions, where most or all atoms of the reactants are incorporated into the product. mdpi.comresearchgate.net Developing catalysts from earth-abundant and non-toxic metals like iron is also a critical goal. researchgate.net
Furthermore, using readily available and inexpensive feedstocks is a cornerstone of sustainable synthesis. Allene (propadiene) gas itself is a byproduct of petroleum refining, produced on a massive scale. nih.gov Developing catalytic methods that can directly use this C3 feedstock, as demonstrated in copper-catalyzed ketone allylations, represents a significant step towards more sustainable chemical manufacturing. nih.gov
Table 2: Principles for Sustainable Allene Synthesis
| Principle | Approach | Example |
|---|---|---|
| Energy Efficiency | Photoredox Catalysis | Visible-light promoted synthesis of allenes from 1,3-enynes. rsc.org |
| Atom Economy | C-H Activation/Annulation | Ruthenium-catalyzed (4+2) annulation between amides and allenes. researchgate.net |
| Benign Catalysts | Earth-Abundant Metals | Iron-catalyzed C-H functionalizations. researchgate.net |
| Sustainable Feedstocks | Use of Industrial Byproducts | Direct use of allene gas in enantioselective carbonyl allylations. nih.gov |
Expansion of Synthetic Scope to Diverse Molecular Architectures
Allenes are exceptionally versatile building blocks due to their unique reactivity, making them ideal starting points for the synthesis of a wide array of molecular structures. nih.govnih.govrsc.org A major future direction for this compound will be to exploit its allenic core to construct diverse and complex molecular scaffolds.
Catalytic cycloaddition reactions are a powerful tool in this regard, with allenes participating in various modes such as [2+2], [3+2], and [4+2] annulations to form carbocyclic and heterocyclic systems. mdpi.comnih.gov For example, cobalt-catalyzed [3+2] cycloadditions of allenes with cyclopropanols can yield functionalized cyclopentanol (B49286) derivatives. nih.gov Gold-catalyzed reactions involving allenes can lead to the formation of polycyclic aromatic compounds. mdpi.com
The ability to engage allenes in transition-metal-catalyzed C-H bond activation strategies is also immensely promising for accessing high-value scaffolds. researchgate.net By carefully choosing the catalyst and reaction partner, it is possible to construct complex fused ring systems in a single step. The inherent reactivity of the allene can be strategically combined with the functionality of the benzoate ring to create novel polycyclic and heterocyclic structures with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
